

# Spectroscopic Profile of Tris(beta-cyanoethyl)amine: A Technical Guide

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## Compound of Interest

Compound Name: *Tris(2-cyanoethyl)amine*

Cat. No.: *B1293739*

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This technical guide provides a comprehensive overview of the spectroscopic data for Tris(beta-cyanoethyl)amine, a molecule of interest in various chemical and pharmaceutical research areas. Due to the limited availability of publicly accessible, fully characterized experimental spectra, this guide combines available experimental data with predicted spectroscopic values based on established principles. This approach offers a robust reference for the identification and characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Tris(beta-cyanoethyl)amine.

### Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment	Data Source
~2.85	t	6H	~6.5	-N-CH <sub>2</sub> -	Predicted
~2.50	t	6H	~6.5	-CH <sub>2</sub> -CN	Predicted

Note: A publicly available  $^1\text{H}$  NMR spectrum exists, however, it lacks detailed peak assignments and integration values. The data presented here is based on typical chemical shifts for similar structural motifs.

#### $^{13}\text{C}$ NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment	Data Source
~118	-C $\equiv$ N	Predicted
~50	-N-CH <sub>2</sub> -	Predicted
~16	-CH <sub>2</sub> -CN	Predicted

Note: No experimental  $^{13}\text{C}$  NMR spectrum for Tris(beta-cyanoethyl)amine was publicly available at the time of this guide's compilation. The chemical shifts are predicted based on the functional groups present.

### Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode	Intensity	Data Source
~2250	C $\equiv$ N	Stretching	Medium-Strong	Predicted
~2950-2850	C-H	Stretching	Medium	Predicted
~1460	C-H	Bending	Medium	Predicted
~1250	C-N	Stretching	Medium	Predicted

Note: While the use of IR spectroscopy for the identification of Tris(beta-cyanoethyl)amine has been mentioned in literature, specific peak data was not available. The presented data is based on characteristic absorption frequencies for aliphatic nitriles and tertiary amines.

### Table 3: Mass Spectrometry (MS) Data

m/z	Ion	Fragmentation	Data Source
176	$[M]^+$	Molecular Ion	Predicted
136	$[M - CH_2CN]^+$	Alpha-cleavage	Predicted
54	$[CH_2CH_2CN]^+$	Predicted	

Note: No experimental mass spectrum for Tris(beta-cyanoethyl)amine was publicly available. The predicted fragmentation pattern is based on the expected behavior of tertiary amines under electron ionization.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of Tris(beta-cyanoethyl)amine.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ ) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and gently invert to ensure a homogeneous solution.

$^1H$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.

- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as the <sup>13</sup>C nucleus is less abundant and less sensitive.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Analyze the multiplicities and coupling constants in the <sup>1</sup>H NMR spectrum.
- Assign the peaks in both <sup>1</sup>H and <sup>13</sup>C spectra to the corresponding atoms in the Tris(beta-cyanoethyl)amine molecule.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

#### Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid Tris(beta-cyanoethyl)amine sample directly onto the ATR crystal, ensuring good contact.
- Apply pressure using the instrument's pressure arm to ensure intimate contact between the sample and the crystal.

#### Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

#### Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
- Identify and label the major absorption bands.
- Correlate the observed absorption bands with known functional group frequencies.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

#### Sample Preparation and Introduction (GC-MS):

- Dissolve a small amount of Tris(beta-cyanoethyl)amine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC inlet.

#### GC-MS Parameters:

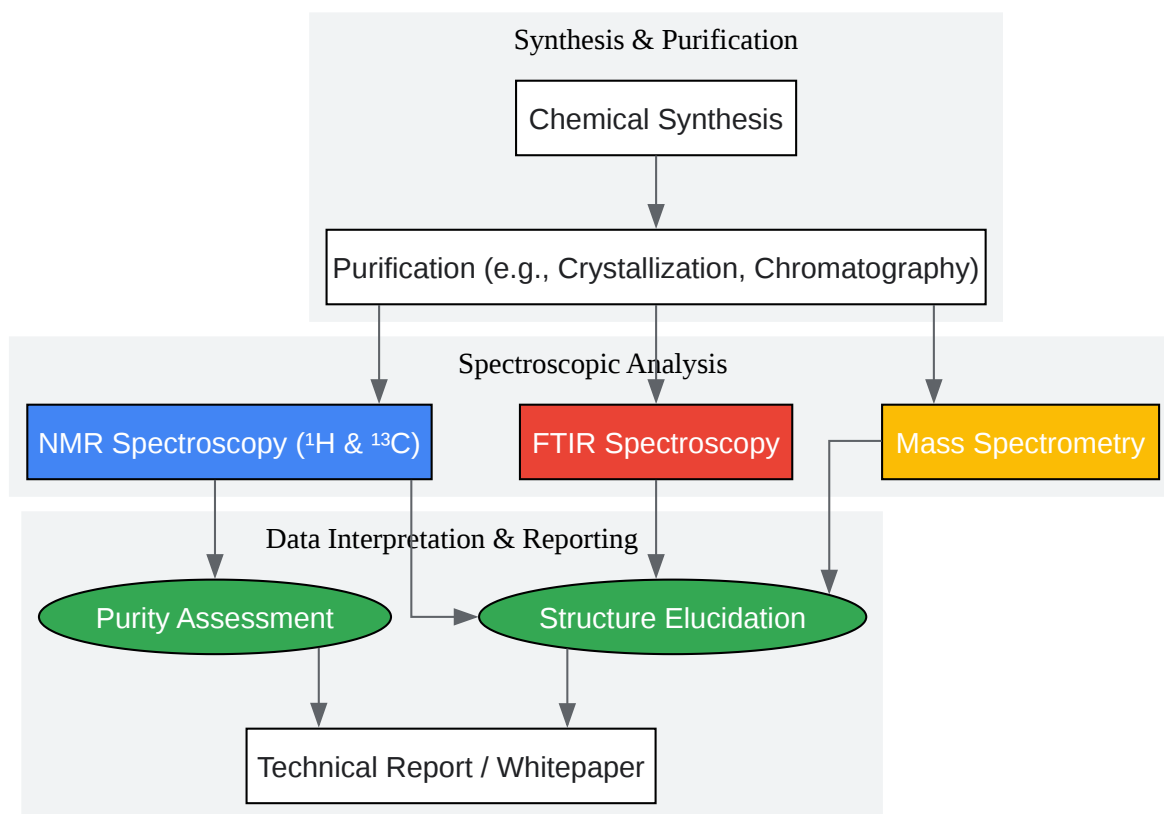
- GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Inlet Temperature: 250  $^{\circ}$ C.
- Oven Temperature Program: Start at a low temperature (e.g., 50  $^{\circ}$ C), hold for 1-2 minutes, then ramp at a rate of 10-20  $^{\circ}$ C/min to a final temperature of 280-300  $^{\circ}$ C.
- Carrier Gas: Helium at a constant flow rate.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.

#### Data Processing:

- Analyze the total ion chromatogram (TIC) to identify the peak corresponding to Tris(beta-cyanoethyl)amine.
- Extract the mass spectrum for that peak.
- Identify the molecular ion peak ( $[M]^+$ ).
- Identify and propose structures for the major fragment ions.

## Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like Tris(beta-cyanoethyl)amine.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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